[(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid
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Overview
Description
Preparation Methods
The synthesis of [(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid typically involves several steps. One common method includes the reaction of 2-chloroquinoline derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
[(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its interactions with biological systems, including its potential as an antimicrobial agent.
Medicine: Research has indicated possible applications in drug development, particularly for treating infections and other diseases.
Industry: Its unique chemical properties make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of [(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
[(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties.
Camptothecin: Used in cancer treatment.
Mepacrine: Another antimalarial agent.
Properties
IUPAC Name |
2-(8-chloro-2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-3-5-10-9(2)17-14-11(6-4-7-12(14)16)15(10)20-8-13(18)19/h4,6-7H,3,5,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDHEVRYABOFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SCC(=O)O)C=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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